molecular formula C6H10O3 B8278410 3-(2-Hydroxyethyl)butyrolactone

3-(2-Hydroxyethyl)butyrolactone

Cat. No. B8278410
M. Wt: 130.14 g/mol
InChI Key: ROXIKYWASXLFTR-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)butyrolactone is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
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properties

Product Name

3-(2-Hydroxyethyl)butyrolactone

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-(2-hydroxyethyl)oxolan-2-one

InChI

InChI=1S/C6H10O3/c7-2-1-5-3-6(8)9-4-5/h5,7H,1-4H2

InChI Key

ROXIKYWASXLFTR-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 parts of bottom product (7) from the first column (1) are passed into the second column (2) with 40 theoretical plates. 0.1 l of xylene (isomer mixture) is added as water entrainer and is returned (10) via line 8 and a phase separator (3) continuously into the column. With a distillate temperature of 28° C., a distillate pressure of 70 mbar and a reflux ratio of 1.6, 23 parts of overhead product (9) of the composition 80.1% by weight of water, 11.2% by weight of acetic acid, 3.3% by weight of methanol, 1.8% by weight of ester of tetrahydropyran-4-carboxylic acid and 44 parts of bottom product (12) with the composition 0.1% by weight of ester of tetrahydropyran-4-carboxylic acid, 10.7% by weight of 3-spirocyclopropylbutyrolactone, 28.9% by weight of 3-(2-methoxyethyl)butyrolactone, 6.1% by weight of 3-(2-hydroxyethyl)butyrolactone and 15.1% by weight of 3-(2-acetoxyethyl)butyrolactone are obtained. At 108° C., 33 parts of side stream (11) with the composition 99.5% by weight of ester of tetrahydropyran-4-carboxylic acid are removed at plate 27.
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Synthesis routes and methods II

Procedure details

It is known that 4-hydroxymethyltetrahydropyran can be prepared in three steps: reaction of ethyl acetoacetate with ethylene oxide to form 3-(2-hydroxyethyl)gamma-butyrolactone (EP-A-246 581), rearrangement to ethyl tetrahydropyran-4-carboxylate (EP-A-284 969), and subsequent catalytic hydrogenation to form 4-hydroxymethyltetrahydropyran (DE-A-4 141 222).
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